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Brevinin-2N protein precursor, partial

Cat. No.: B1577766
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Description

Contextual Background of Amphibian Host Defense Peptides

Amphibians inhabit environments rich in microbial life and have evolved a potent chemical defense system as part of their innate immunity. researchgate.netsemanticscholar.org A crucial element of this system is a diverse array of host defense peptides (HDPs), also known as antimicrobial peptides (AMPs), which are synthesized and stored in the granular glands of their skin. semanticscholar.orgnih.gov When the amphibian is injured or stressed, these peptides are released in high concentrations to provide immediate protection against a broad spectrum of pathogens, including bacteria, fungi, and protozoa. nih.govnih.gov

These peptides are typically small, cationic molecules, a feature that facilitates their interaction with the negatively charged membranes of microbes. nih.gov Unlike many conventional antibiotics that target specific metabolic pathways, many amphibian HDPs act by physically disrupting the integrity of the microbial cell membrane, a mechanism that is less likely to induce resistance. nih.govnih.gov

Among the numerous families of anuran HDPs, the brevinins are one of the most widespread. nih.gov This superfamily is generally divided into two main families, Brevinin-1 (B586460) and Brevinin-2 (B1175259), based on their structural characteristics. nih.gov The Brevinin-2 family, to which Brevinin-2N belongs, has been a subject of interest for its potent antimicrobial activities and potential therapeutic applications. nih.gov

Discovery and Initial Molecular Characterization of Brevinin-2N Precursor

The nomenclature of amphibian peptides often provides a clue to their origin, with the letter designating the species from which they were isolated. nih.gov The "N" in Brevinin-2N indicates its origin from the frog Pelophylax nigromaculatus (previously Rana nigromaculata). nih.gov The discovery of peptides belonging to the Brevinin-2 family from this species has occurred through multiple research efforts. In 2001, novel antimicrobial peptides named nigrocin-1 and nigrocin-2 (B1578548) were isolated from the skin of Rana nigromaculata. Primary structural analysis revealed that nigrocin-1 possesses high sequence homology to the Brevinin-2 family. researchgate.netnih.gov

More directly, a 2020 phylogenetic study of antimicrobial peptides from three frog species in Northeast Asia identified cDNA sequences corresponding to Brevinin-2N from Pelophylax nigromaculatus. nih.gov This research utilized molecular cloning techniques, a standard method for identifying and characterizing peptide precursors. nih.govnih.govresearchgate.net The process involves extracting total RNA from the frog's skin, which is then used to create a cDNA (complementary DNA) library. Through techniques like PCR (Polymerase Chain Reaction), specific genes encoding the peptide precursors are amplified and sequenced. nih.govresearchgate.net

The term "partial" in "Brevinin-2N protein precursor, partial" signifies that the characterization was derived from the analysis of its corresponding cDNA. This analysis reveals the deduced amino acid sequence of the precursor protein. The molecular characterization of such a precursor typically reveals a multi-domain structure. nih.govnih.gov

Typical Structure of a Brevinin-2 Precursor:

Signal Peptide: A highly conserved sequence at the N-terminus that directs the precursor protein into the secretory pathway. nih.gov

Acidic Spacer Region: An intervening sequence of acidic amino acid residues (like aspartic acid and glutamic acid) that is thought to play a role in preventing premature activity of the mature peptide. nih.gov

Cleavage Site: A specific amino acid pair, commonly Lysine-Arginine (K-R), that is recognized by processing enzymes. nih.gov

Mature Peptide: The C-terminal region that, after cleavage and often C-terminal amidation, becomes the final, biologically active Brevinin-2N peptide. nih.govnih.gov

The analysis of the Brevinin-2N precursor from P. nigromaculatus involved examining the sequence of the acidic propiece and the mature peptide region to establish its evolutionary relationship to other amphibian peptides. nih.gov

Significance of Protein Precursor Analysis in Peptide Biosynthesis and Function

Analyzing the full protein precursor sequence, even if partial, is of fundamental importance in the study of bioactive peptides for several reasons.

Firstly, it confirms the biological origin and biosynthetic pathway of the peptide. The identification of a precursor sequence within a cDNA library provides definitive evidence that the peptide is genetically encoded by the host organism and is not a random product of protein degradation or an artifact of the extraction process. mdpi.com

Secondly, the structure of the precursor provides critical insights into how the peptide is synthesized, processed, and stored. The presence of a signal peptide confirms that the molecule is destined for secretion, a hallmark of host defense peptides. mdpi.com The acidic spacer domain is believed to neutralize the cationic mature peptide, keeping it in an inactive state within the cell's storage granules, which is crucial for protecting the host's own cells from the peptide's potentially cytotoxic effects. nih.gov

Thirdly, the identification of specific cleavage sites (e.g., Lys-Arg) at the junction between the spacer and the mature peptide allows researchers to precisely predict the N-terminus of the final active molecule. nih.gov This is essential for the chemical synthesis of the mature peptide for further functional studies. Post-translational modifications, such as the C-terminal amidation common in many brevinins, are also often signaled by specific residues in the precursor sequence.

Finally, comparing precursor sequences across different species, as was done for Brevinin-2N, is a powerful tool in evolutionary biology. nih.gov The signal peptide and acidic spacer regions are often highly conserved within a peptide family, while the mature peptide region shows more variability, a phenomenon attributed to accelerated evolution driven by the host-pathogen arms race. nih.gov This analysis helps to classify newly discovered peptides and understand the phylogenetic relationships between different amphibian species. nih.govnih.gov

Properties

bioactivity

Antimicrobial

sequence

LMDSLEGLAATAGKTVLQGLLKTASCKLEKTC

Origin of Product

United States

Molecular Genetics and Gene Expression of Brevinin 2n Protein Precursor

Genomic Organization of the Brevinin-2N Gene Locus

The genes encoding Brevinin-2 (B1175259) precursors are part of a larger, diverse family of AMP genes that have arisen through processes of gene duplication. nih.gov Studies in various frog species, such as Rana arvalis and Rana temporaria, indicate that the Brevinin gene family is a multi-locus system, meaning multiple gene copies exist within the genome. nih.gov This genetic redundancy is believed to be a reservoir of raw genetic material, contributing to the evolutionary diversification of these defense peptides. nih.gov

Like many other amphibian AMP genes, the genomic structure of a typical Brevinin-2 gene consists of multiple exons and introns. nih.gov Analysis of cDNA clones reveals a conserved precursor organization encoded by the gene. The resulting transcript, or prepropeptide, is composed of three distinct domains:

A Signal Peptide: A highly conserved N-terminal sequence that directs the nascent protein into the secretory pathway.

An Acidic Propeptide: An intervening region rich in acidic amino acid residues.

A Mature Peptide: The C-terminal domain which, after cleavage and processing, becomes the active antimicrobial peptide. nih.gov

This tripartite structure is a hallmark of amphibian skin defense peptides, ensuring they are safely synthesized and stored in an inactive form within granular glands before secretion. nih.govmdpi.com

Precursor DomainGeneral FunctionConservation Level
Signal PeptideTargets the precursor to the endoplasmic reticulum for secretion.Highly Conserved
Acidic PropeptideMay assist in proper folding and neutralization of the cationic mature peptide, preventing auto-toxicity.Variable
Mature PeptideThe functional antimicrobial peptide, released after proteolytic cleavage.Hypervariable

Transcriptional Regulation of Brevinin-2N Precursor Expression

The expression of Brevinin-2N precursor genes is not constitutive but is instead tightly regulated and inducible, primarily in response to pathogenic stimuli. nih.govnih.gov The promoter regions of amphibian AMP genes, including those for Brevinins, contain structural motifs for various response elements that are recognized by transcription factors. nih.gov

A key regulatory pathway involved in this process is the Nuclear Factor-kappa B (NF-κB) signaling cascade. nih.govnih.gov Studies have shown that the promoters of amphibian AMP genes are activated in a lipopolysaccharide (LPS)-dependent manner. LPS, a major component of the outer membrane of Gram-negative bacteria, triggers a signaling cascade that leads to the activation of NF-κB-like transcription factors (Rel factors). nih.gov These activated factors then bind to specific κB sites within the gene's promoter, initiating transcription. This mechanism suggests a conserved ancestral system of innate immune response regulation from insects to vertebrates. nih.gov The presence of bacteria or their components effectively "switches on" the production of Brevinin-2 peptides as a first-line defense. nih.gov

Regulatory Element/FactorRole in Brevinin-2N ExpressionInducing Stimuli
Promoter RegionContains binding sites for transcription factors to initiate gene expression.Pathogen-Associated Molecular Patterns (PAMPs)
NF-κB (Rel factors)A family of key transcription factors that bind to the promoter to activate transcription. nih.govLipopolysaccharide (LPS), bacterial infection. nih.gov
κB-binding sitesSpecific DNA sequences within the promoter where NF-κB factors bind. nih.govActivated by NF-κB signaling pathway.

mRNA Processing and Stability of Brevinin-2N Precursor Transcripts

Once the Brevinin-2N gene is transcribed into precursor mRNA (pre-mRNA), it undergoes several processing steps typical of eukaryotic gene expression before it can be translated into the prepropeptide. This includes splicing to remove the non-coding intron sequences, and the addition of a 5' cap and a 3' poly-A tail, which are critical for mRNA stability and translation efficiency.

The resulting mature mRNA is then translated into the full Brevinin-2N protein precursor. This precursor is inactive and requires extensive post-translational modification to release the functional peptide. Proteolytic enzymes cleave the precursor at specific sites, typically after a dibasic amino acid pair (e.g., Lys-Arg), to separate the signal peptide, the acidic propeptide, and the mature Brevinin-2N peptide. nih.gov Some Brevinin-2 peptides also undergo C-terminal amidation, a modification that can be crucial for their stability and biological activity. mdpi.com

The stability of the mRNA transcript itself is a critical control point in gene expression, determining the amount of protein that can be produced. nih.gov While specific regulatory mechanisms for Brevinin-2 mRNA stability, such as regulation by microRNAs or specific RNA-binding proteins, have not been extensively detailed in the available literature, these are common mechanisms for controlling the lifespan of transcripts in mammalian cells and are likely to play a role in amphibians as well. nih.gov This regulation ensures that the peptide is produced only when needed and that its production can be rapidly halted once the threat is neutralized.

Comparative Genomics of Brevinin-2N Precursor Genes Across Amphibian Species

Key findings from comparative genomics include:

High Sequence Divergence: The primary structure of mature Brevinin-2 peptides is poorly conserved between different species and even within the same species (isoforms). nih.govresearchgate.net For example, numerous variants have been identified in frogs from the genera Rana, Pelophylax, and Sylvirana. nih.govnih.govresearchgate.net

The "Rana Box": Despite high variability, many Brevinin-2 family members feature a characteristic C-terminal cyclic heptapeptide (B1575542) domain, often called the "Rana box," formed by a disulfide bond between two cysteine residues. nih.govmdpi.commdpi.com However, some Brevinin-2-related peptides have been discovered that lack this domain, indicating it is not universally essential for function. nih.gov

Trans-specific Polymorphism: Genetic studies have identified shared alleles among different but related species, such as Rana arvalis and Rana temporaria. nih.gov This "trans-specific polymorphism" suggests that some of these defense genes predate the divergence of these species and have been maintained in both lineages, likely due to balancing selection driven by pathogens. nih.gov

Geographic Distribution: Certain subfamilies of ranid frog peptides show distinct geographic distributions. Brevinin-2 peptides, for instance, have been identified primarily in Eurasian frog species. nih.gov

This remarkable molecular heterogeneity makes the Brevinin-2 family a valuable marker for phylogenetic studies, helping to clarify the evolutionary relationships between different frog species. nih.govresearchgate.net

Peptide/PrecursorSource SpeciesKey Structural Features of Mature PeptideReference
Brevinin-2Rana porosa brevipoda33 amino acids; contains C-terminal "Rana box".
Brevinin-2RRana ridibunda25 amino acids; shows homology to other Brevinin-2 peptides. nih.govnih.gov
Brevinin-2PRaRana piricaContains C-terminal "Rana box"; one of five related peptides from this species. researchgate.net
Brevinin-2-related peptideLithobates septentrionalis21 amino acids; lacks the typical "Rana box" disulfide bridge. uniprot.org
Brevinin-2PNPelophylax nigromaculatusContains a C-terminal cyclic heptapeptide domain (Cys-Lys-Xaa4-Cys). nih.gov
Brevinin-2GHkSylvirana guentheriContains a typical C-terminal ranabox. nih.gov
Brevinin-2GUbHylarana guentheriContains a "Rana box" domain. nih.gov

Biosynthesis and Post Translational Processing of Brevinin 2n Protein Precursor

Ribosomal Synthesis of Brevinin-2N Precursor

Like other gene-encoded antimicrobial peptides (AMPs), the journey of Brevinin-2N begins at the ribosome. mdpi.com The process is initiated by the transcription of the Brevinin-2N gene into messenger RNA (mRNA). This mRNA transcript then serves as a template for translation by ribosomes. The resulting polypeptide chain is known as a prepropeptide. mdpi.comresearchgate.net

The typical structure of an amphibian AMP prepropeptide, including that of the Brevinin family, consists of three distinct domains:

An N-terminal signal peptide sequence.

An acidic pro-peptide (or pro-region).

The C-terminal mature peptide sequence, which will become the active Brevinin-2N. researchgate.net

This precursor architecture is a common strategy observed across a wide variety of species for producing AMPs, as it allows for the safe synthesis and storage of potentially cytotoxic peptides. researchgate.neteurekaselect.com

Signal Peptide Cleavage and Translocation Pathways

The N-terminal signal peptide of the nascent Brevinin-2N prepropeptide acts as a molecular address label, directing the entire ribosome-mRNA-polypeptide complex to the membrane of the endoplasmic reticulum (ER). youtube.comyoutube.com This targeting is a critical step for entry into the secretory pathway.

The process, known as co-translational translocation, unfolds as follows:

As the signal sequence emerges from the ribosome, it is recognized and bound by a ribonucleoprotein complex called the Signal Recognition Particle (SRP) . youtube.com

The SRP-bound complex then docks with an SRP receptor on the ER membrane. youtube.com

This interaction guides the ribosome to a protein translocation channel, or translocon, through which the growing polypeptide chain is threaded into the ER lumen. youtube.comyoutube.com

Once the prepropeptide is inside the ER lumen, a specific enzyme, signal peptidase , cleaves off the N-terminal signal peptide. youtube.com

This cleavage event releases the "pro-brevinin-2N" (containing the pro-peptide and mature peptide domains) into the ER, where it can undergo further folding and processing. The signal peptide is typically degraded.

Pro-Peptide Domain Cleavage and Maturation Pathways

Following signal peptide removal, the resulting pro-peptide is transported through the secretory pathway, from the ER to the Golgi apparatus and finally into secretory granules. nih.gov Within these compartments, a series of crucial maturation events take place to convert the inactive pro-peptide into the functional Brevinin-2N.

Key maturation steps include:

Pro-peptide Excision: The acidic pro-peptide domain is excised by enzymes known as proprotein convertases. These endoproteases typically recognize and cleave at specific sites marked by pairs of basic amino acids (e.g., Lys-Arg, Arg-Arg) that flank the mature peptide sequence. This cleavage liberates the mature Brevinin-2N peptide, although it may still have basic residues attached to its C-terminus. researchgate.net

C-terminal Trimming: If the proprotein convertase cleavage leaves basic residues at the C-terminus of the peptide, they are subsequently removed by a carboxypeptidase . nih.govwikipedia.org This step is essential to expose a C-terminal glycine (B1666218) residue, which is the substrate for the next and often final maturation step for many amphibian peptides. mdpi.com

C-terminal Amidation: Many bioactive peptides, including numerous brevinins, require a C-terminal amide group for full biological activity. nih.gov This modification is catalyzed by the bifunctional enzyme Peptidylglycine alpha-amidating monooxygenase (PAM) and makes the peptide more hydrophobic and stable. mdpi.comwikipedia.org The reaction converts the C-terminal glycine into the amide and a glyoxylate (B1226380) byproduct. wikipedia.orguniprot.org

Disulfide Bond Formation: A hallmark of the brevinin family is the "rana box," a cyclic heptapeptide (B1575542) motif at the C-terminus formed by a disulfide bridge between two cysteine residues. nih.govmdpi.com This intramolecular bond is critical for the structural integrity of this domain and is formed within the oxidative environment of the ER.

Enzymatic Machinery Involved in Brevinin-2N Precursor Processing

The biosynthesis of mature Brevinin-2N relies on a coordinated cascade of specific enzymes. Each enzyme plays a precise role in the post-translational modification pathway, ensuring the correct sequence of cleavage and modification events.

EnzymeFunctionLocation in Secretory PathwaySubstrateProduct
Signal PeptidaseRemoves the N-terminal signal peptide. youtube.comEndoplasmic Reticulum (ER)Prepro-brevinin-2NPro-brevinin-2N
Proprotein Convertases (e.g., Furin/PCs)Excises the pro-peptide region by cleaving at basic amino acid pairs.Trans-Golgi Network, Secretory GranulesPro-brevinin-2NMature Brevinin-2N with potential C-terminal basic extensions
Carboxypeptidases (e.g., Carboxypeptidase E)Removes C-terminal basic residues (Lys, Arg) remaining after proprotein convertase cleavage. nih.govwikipedia.orgSecretory GranulesBrevinin-2N-Gly-Lys/ArgBrevinin-2N-Gly
Peptidylglycine alpha-amidating monooxygenase (PAM)Catalyzes the C-terminal amidation of the peptide, a two-step process essential for the activity of many brevinins. mdpi.comwikipedia.orguniprot.orgSecretory GranulesBrevinin-2N with a C-terminal GlycineC-terminally amidated Brevinin-2N

Heterogeneity of Processed Brevinin-2N Peptides and Their Precursor Origins

The skin secretions of a single amphibian species often contain a diverse cocktail of antimicrobial peptides, including multiple variants within the same family. ulster.ac.uk This heterogeneity among brevinin-2 (B1175259) peptides can arise from several sources.

Multiple Genes: Frogs may possess multiple, distinct genes encoding different but highly similar brevinin-2 precursors. Cladistic analysis based on the primary amino acid sequences of brevinin-2 peptides from various frog species supports the idea of a family of related genes that have evolved over time. ulster.ac.ukresearchgate.net For instance, peptidomic analysis of the skin of the Japanese brown frog, Rana dybowskii, identified five distinct peptides belonging to the brevinin-2 family. ulster.ac.uk

Differential Post-Translational Processing: It is conceivable that alternative processing of a single precursor could lead to different final peptide products. For example, incomplete C-terminal trimming by carboxypeptidases or inconsistent amidation could result in a population of peptides with varying structures and activities.

Poor Structural Conservation: The primary structure of brevinin-2 peptides is generally poorly conserved between species, with the main exception being the C-terminal "rana box" motif. mdpi.comresearchgate.net This natural diversity contributes to the wide array of brevinin-2 peptides identified. Studies have shown that even minor substitutions, such as replacing a Phenylalanine with a Leucine, can alter the peptide's properties. researchgate.net Furthermore, some members of the brevinin-2 family, like rugosins and gaegurins, were initially named differently due to these structural variations. nih.gov This inherent variability underscores the evolutionary adaptation of these peptides, likely to counter a wide range of microbial threats.

Structural Biology of Brevinin 2n Protein Precursor and Its Intermediates

Primary Sequence Analysis of Brevinin-2N Precursor

The Brevinin-2N protein precursor, like other amphibian antimicrobial peptide precursors, is a multi-domain polypeptide. nih.gov Its primary structure is organized into three distinct regions: an N-terminal signal peptide, an acidic pro-peptide (also known as the spacer peptide), and a C-terminal domain that contains the sequence of the mature Brevinin-2N peptide. nih.gov

The signal peptide is a highly conserved sequence of approximately 22 amino acids. This hydrophobic region is essential for directing the precursor protein into the secretory pathway. Following the signal peptide is the acidic pro-peptide domain, which is rich in acidic residues such as aspartic acid and glutamic acid. nih.gov This domain is also highly conserved among different Brevinin-2 (B1175259) precursors. nih.gov

Table 1: Domain Organization of a Typical Brevinin-2 Precursor

DomainApproximate Length (amino acids)Key Features
Signal Peptide~22Hydrophobic, directs protein to secretory pathway.
Acidic Pro-peptideVariableRich in acidic residues (Asp, Glu), highly conserved.
Mature Peptide~30Poorly conserved sequence, contains the "Rana box".

Predicted Secondary and Tertiary Structures of the Brevinin-2N Precursor and Its Domains

Computational modeling and spectroscopic analyses have provided insights into the secondary and tertiary structures of the Brevinin-2N precursor and its domains. The mature Brevinin-2N peptide is predicted to adopt a predominantly α-helical conformation, which is a common feature of many antimicrobial peptides. nih.govmdpi.comresearchgate.net This amphipathic helix, with a hydrophobic face and a hydrophilic face, is crucial for its interaction with and disruption of microbial membranes.

Tertiary structure predictions, using tools like I-TASSER and Pep-fold, suggest that the mature Brevinin-2N peptide folds into a distinct three-dimensional structure characterized by the α-helix and the C-terminal "Rana box" loop. mdpi.comnih.gov In an aqueous environment, the peptide may exist as a random coil, but it adopts its characteristic α-helical structure in a membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE). nih.gov

Table 2: Predicted Structural Features of Brevinin-2N Precursor Domains

DomainPredicted Secondary StructurePredicted Tertiary Structure
Signal Peptideα-helix-
Acidic Pro-peptideRandom coilFlexible, extended conformation
Mature Peptideα-helix (in membranes)Amphipathic helix with C-terminal "Rana box" loop

Conformational Changes During Brevinin-2N Precursor Processing

The Brevinin-2N precursor undergoes significant conformational changes during its processing into the mature peptide. Initially, the precursor is synthesized as a single polypeptide chain. The N-terminal signal peptide directs the precursor to the endoplasmic reticulum, where it is cleaved off.

The resulting pro-peptide-mature peptide intermediate is then transported through the Golgi apparatus. Within the secretory granules, the acidic pro-peptide is proteolytically cleaved, releasing the mature Brevinin-2N peptide. This final cleavage event is a crucial step that triggers a conformational change in the mature peptide. Freed from the inhibitory influence of the pro-peptide, the mature peptide can then adopt its final, biologically active α-helical conformation. This processing ensures that the potent antimicrobial activity of the Brevinin-2N peptide is only unleashed at the appropriate time and location.

Structural Insights into Pro-Peptide Domain Functionality

The pro-peptide domain of the Brevinin-2N precursor is not merely a spacer but has crucial functional roles that are intrinsically linked to its structure. The high concentration of acidic residues (aspartic and glutamic acid) gives this domain a strong negative charge. nih.gov This acidic nature is thought to serve several purposes.

Firstly, the negatively charged pro-peptide can electrostatically interact with the positively charged mature peptide domain. This interaction is believed to neutralize the cationic charge of the mature peptide, thereby preventing its premature and potentially harmful antimicrobial activity within the host's cells.

Secondly, the pro-peptide may act as an intramolecular chaperone, guiding the correct folding of the mature peptide and preventing its aggregation. By binding to the mature peptide, the pro-peptide can help to maintain it in a soluble and stable, yet inactive, conformation until it reaches the secretory granules for final processing. The conserved nature of the pro-peptide sequence across different Brevinin-2 family members underscores its essential role in the proper biosynthesis of these antimicrobial peptides. nih.gov

Biological Roles and Mechanistic Insights from Brevinin 2n Protein Precursor Derived Peptides

Cellular and Molecular Targets of Brevinin-2N Peptides

Peptides derived from the Brevinin-2N precursor have demonstrated a broad spectrum of cellular targets, encompassing both pathogenic microorganisms and aberrant host cells, such as cancerous cells. Their activity is not indiscriminate; rather, it is guided by the distinct biochemical and biophysical properties of the target cell's surface.

The primary cellular targets for the antimicrobial activity of Brevinin-2 (B1175259) peptides are a wide array of Gram-positive and Gram-negative bacteria, as well as some fungal species. For instance, Brevinin-2R has shown potent activity against Staphylococcus aureus, Micrococcus luteus, Bacillus sp. KR-8104, Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov It is also effective against the pathogenic fungi Candida albicans and Candida tropicalis. nih.gov Similarly, other members of the Brevinin-2 family have demonstrated efficacy against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

In addition to microorganisms, certain Brevinin-2 peptides exhibit selective cytotoxicity towards cancer cells. Brevinin-2R, for example, has been shown to kill various tumor cell lines, including Jurkat (T-cell leukemia), BJAB (B-cell lymphoma), MCF-7 (breast adenocarcinoma), L929 (fibrosarcoma), and A549 (lung carcinoma). nih.govnih.gov Studies on human liver carcinoma cells (HepG2) and colon cancer cell lines (HT29/219, SW742) have further substantiated the anti-cancer potential of these peptides. medilam.ac.irgoogle.com

At the molecular level, the initial and most critical target of Brevinin-2 peptides is the cell membrane. The cationic nature of these peptides facilitates an electrostatic attraction to the negatively charged components of microbial and cancer cell membranes. nih.gov In bacteria, this includes anionic phospholipids (B1166683). nih.gov In cancer cells, the increased negative charge on the outer membrane, due to a higher concentration of O-glycosylated mucins and exposed phosphatidylserine, makes them preferential targets. nih.gov

Beyond the cell membrane, some Brevinin-2 peptides can translocate into the cytoplasm and interact with intracellular targets. For instance, Brevinin-2R has been observed to interact with endosomes and lysosomes, leading to lysosomal membrane permeabilization. nih.gov This, in turn, can trigger downstream events, including mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and ATP levels. nih.gov This suggests that mitochondria are a key intracellular target in the cytotoxic mechanism of these peptides against cancer cells.

Table 1: Cellular Targets of Brevinin-2 Peptides

Peptide Family Specific Peptide(s) Target Cell Type Examples of Targeted Organisms/Cell Lines
Brevinin-2 Brevinin-2R Gram-positive bacteria Staphylococcus aureus, Micrococcus luteus, Bacillus sp. KR-8104
Gram-negative bacteria Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, Klebsiella pneumoniae
Fungi Candida albicans, Candida tropicalis
Cancer cells Jurkat, BJAB, MCF-7, A549, L929, HepG2, HT29/219, SW742
Brevinin-2 Brevinin-2GUb Gram-negative bacteria Escherichia coli
Gram-positive bacteria Staphylococcus aureus
Brevinin-2 Brevinin-2Eg, Brevinin-2Eh Gram-negative bacteria Escherichia coli

Mechanisms of Action at the Subcellular and Membrane Levels

The mechanisms by which Brevinin-2 derived peptides exert their biological effects are multifaceted, primarily involving the disruption of cellular membranes and the activation of specific subcellular pathways.

The initial interaction with the cell membrane is a critical step. Upon binding to the target membrane, Brevinin-2 peptides, which often exist as random coils in aqueous solutions, undergo a conformational change to form an amphipathic α-helical structure. nih.govgoogle.com This structure is crucial for their membrane-disrupting activities. Several models have been proposed to explain how these peptides permeabilize the membrane. The "barrel-stave" model suggests that the peptides insert into the membrane, oligomerize, and form a pore-like structure, with the hydrophobic regions of the peptides facing the lipid acyl chains and the hydrophilic regions lining the pore. nih.gov The "carpet-like" model posits that the peptides accumulate on the surface of the membrane, creating tension and eventually leading to the disintegration of the lipid bilayer in a detergent-like manner. nih.gov A variation of this is the "toroidal pore" or "two-states" model, where the accumulated peptides induce the lipid monolayers to bend inward, forming a pore lined by both the peptides and the lipid head groups. nih.gov

In the context of cancer cells, the mechanism of action of peptides like Brevinin-2R appears to be more complex than simple membrane lysis. While membrane permeabilization does occur, these peptides can also trigger a programmed cell death pathway. nih.gov Research indicates that Brevinin-2R can induce cell death in a caspase-independent manner, suggesting a departure from classical apoptosis. nih.gov Instead, it appears to activate a lysosomal-mitochondrial death pathway. nih.govnih.gov This involves the peptide being internalized, likely via endocytosis, and then interacting with lysosomes. This leads to lysosomal membrane permeabilization and the release of cathepsins into the cytosol, which in turn triggers mitochondrial dysfunction. nih.gov This is evidenced by a decrease in the mitochondrial membrane potential and cellular ATP levels, along with an increase in reactive oxygen species (ROS) production. nih.govnih.gov Furthermore, autophagosomes have been detected following treatment with Brevinin-2R, indicating the involvement of autophagy-like cell death processes. nih.gov

Interactions with Biological Membranes and Components

The interaction of Brevinin-2 peptides with biological membranes is a highly specific process governed by the physicochemical properties of both the peptide and the membrane. The cationic nature of these peptides, conferred by the presence of basic amino acid residues like lysine, is a key determinant of their initial binding to the negatively charged surfaces of bacterial and cancer cell membranes. nih.govnih.gov This electrostatic interaction is the first step in their mechanism of action.

Once bound, the amphipathic α-helical structure that these peptides adopt in a hydrophobic environment is crucial for their insertion into and disruption of the lipid bilayer. nih.govgoogle.com The hydrophobic face of the helix interacts with the lipid acyl chains of the membrane, while the hydrophilic face can interact with the polar head groups or form the lining of a pore. The N-terminal domain of some Brevinin family peptides has been identified as a critical region for their antimicrobial activity. nih.gov

The composition of the target membrane plays a significant role in the selectivity of these peptides. Bacterial membranes are rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which provide a strong negative charge that attracts the cationic peptides. nih.gov In contrast, the outer leaflet of normal mammalian cell membranes is predominantly composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, resulting in a net neutral charge. This difference in surface charge is a major factor in the selective toxicity of Brevinin-2 peptides towards bacteria over host cells.

Similarly, cancer cell membranes exhibit an altered lipid composition compared to their non-malignant counterparts. They often have a higher concentration of negatively charged molecules on their outer surface, such as O-glycosylated mucins and phosphatidylserine, which is normally restricted to the inner leaflet of the plasma membrane. nih.gov This increased anionic character of cancer cell membranes makes them more susceptible to the binding and disruptive action of cationic Brevinin-2 peptides. nih.gov

Immunomodulatory Activities Derived from Brevinin-2N Peptides

Beyond their direct cytotoxic effects, peptides derived from the Brevinin-2N precursor exhibit significant immunomodulatory activities, highlighting their role as more than just simple antimicrobial agents. They can influence the host's immune response, often by modulating the production of cytokines and chemokines.

Several studies have demonstrated that Brevinin-2 peptides can induce the expression and release of pro-inflammatory cytokines. For example, Brevinin-2R has been shown to increase the expression of interleukin-1β (IL-1β) and interleukin-6 (IL-6) in human liver carcinoma (HepG2) cells in a dose-dependent manner. medilam.ac.irnih.govmedilam.ac.ir In human lung epithelial adenocarcinoma cells (A549), Brevinin-2R stimulated the production of IL-1β and the chemokine IL-8. nih.gov This suggests that these peptides can actively participate in initiating and shaping an inflammatory response at the site of infection or cellular damage.

Conversely, some Brevinin-2 peptides have been reported to have anti-inflammatory effects. Brevinin-2GU and B2RP-ERa were found to significantly reduce the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) from stimulated peripheral blood mononuclear cells (PBMCs). nih.gov Furthermore, B2RP-ERa increased the secretion of anti-inflammatory cytokines, including transforming growth factor-beta (TGF-β), IL-4, and IL-10, from both stimulated and unstimulated PBMCs. nih.gov This dual pro- and anti-inflammatory potential suggests that the immunomodulatory effects of Brevinin-2 peptides may be context-dependent, varying with the specific peptide, its concentration, and the target cell type.

The ability of these peptides to modulate the immune system suggests they can act as signaling molecules, alerting the host to the presence of pathogens or cellular stress and helping to orchestrate an appropriate response.

Table 2: Immunomodulatory Effects of Brevinin-2 Peptides

Peptide Target Cell/System Observed Effect
Brevinin-2R Human liver carcinoma cells (HepG2) Increased expression of IL-1β and IL-6
Brevinin-2R Human lung adenocarcinoma cells (A549) Increased expression of IL-1β and IL-8
Brevinin-2GU Peripheral blood mononuclear cells (PBMCs) Reduced release of TNF-α
B2RP-ERa Peripheral blood mononuclear cells (PBMCs) Reduced release of TNF-α; Increased secretion of TGF-β, IL-4, and IL-10

Role in Host Innate Immunity: Mechanistic Perspectives

Peptides derived from the Brevinin-2N protein precursor are integral components of the innate immune system, particularly in amphibians where they form a crucial part of the chemical defense barrier of the skin. nih.govnih.gov Their role extends beyond direct pathogen elimination to encompass a broader function in host defense.

From a mechanistic perspective, Brevinin-2 peptides act as a first line of defense. nih.gov They are stored in granular glands in the skin and are rapidly released upon injury or stress, providing immediate protection against invading microorganisms. nih.gov Their broad-spectrum antimicrobial activity prevents the establishment of infections by a wide range of potential pathogens. nih.govnih.gov

The immunomodulatory properties of these peptides are also a key aspect of their role in innate immunity. By inducing the production of pro-inflammatory cytokines and chemokines, they can recruit other immune cells, such as neutrophils and macrophages, to the site of infection or injury. nih.govnih.gov This helps to amplify the immune response and ensure the efficient clearance of pathogens.

Furthermore, studies in model organisms like Caenorhabditis elegans have provided insights into the molecular pathways through which these peptides can enhance host immunity. For instance, members of the Brevinin-2 family have been shown to activate the DAF-2/DAF-16 signaling pathway in C. elegans, leading to the upregulation of antimicrobial genes like lys-7. mdpi.commednexus.org This suggests that these peptides can directly bolster the host's intrinsic defense mechanisms. The conservation of such innate immune pathways across different species hints at a fundamental role for these types of peptides in host defense. mednexus.org

In essence, Brevinin-2 peptides function as effector molecules of the innate immune system, contributing to host defense through a combination of direct antimicrobial activity and the modulation of the host's own immune responses.

Evolutionary Dynamics and Diversification of Brevinin 2n Precursor Gene Family

Phylogenetic Analysis of Brevinin Gene Families

Phylogenetic analyses of amphibian antimicrobial peptides reveal that the brevinin gene family is part of a larger evolutionary picture. Genes encoding skin AMPs from the Hylidae and Ranidae families appear to have evolved from a common ancestral locus. nih.gov Peptides such as brevinins, ranalexins, and temporins from ranid frogs, as well as caerins from Australian hylids and dermaseptins from South American hylids, are all derived from a common precursor sequence belonging to the preprodermaseptin family. nih.govnih.gov This suggests a shared ancestry and subsequent diversification.

The brevinin superfamily itself is divided into two main families: brevinin-1 (B586460) and brevinin-2 (B1175259), distinguished by the length of the mature peptide. nih.govresearchgate.net Brevinin-1 peptides are typically around 24 amino acids long, while brevinin-2 peptides, including those derived from the Brevinin-2N precursor, are longer at approximately 33-34 residues. nih.govresearchgate.net Phylogenetic studies using methods like the neighbor-joining method show that peptides from closely related frog species tend to cluster together, forming distinct clades. nih.gov This pattern suggests that the diversity within the brevinin family arose from relatively recent gene duplication events that occurred after the divergence of these species. nih.gov

A global alignment of all ranid AMPs has indicated a close structural similarity between brevinin-2 and ranatuerin-2 (B1576050) peptides, hinting at a close evolutionary relationship. uol.de The broad distribution of brevinins among Eurasian and North American ranid species further underscores their evolutionary significance. researchgate.net

Gene Duplication and Diversification Events of Brevinin-2N Loci

Gene duplication is a primary driver of the evolution and functional diversification of new genes. nih.gov This mechanism is evident in the brevinin gene family, including the loci for Brevinin-2N. The existence of multiple brevinin isoforms within a single frog species, as well as the vast diversity of brevinins across different species, points to a history of repeated gene duplication events. nih.govnih.gov

Following duplication, these new gene copies are subject to evolutionary pressures that can lead to diversification. This results in the emergence of peptides with slightly different sequences and, potentially, new or modified functions. nih.gov The process allows for the rapid evolution of the antimicrobial peptide arsenal (B13267), providing the frog with a broad and adaptable defense system against a wide range of pathogens. nih.gov The clustering of brevinin peptides from related species in phylogenetic trees supports the idea that these diversification events are ongoing and have occurred relatively recently in evolutionary time. nih.gov For instance, while some brevinins from Rana sphenocephala cluster with those from its close relative Rana pipiens, others are found in a clade with Rana berlandieri, suggesting complex phylogenetic relationships shaped by gene duplication. nih.gov

The high turnover rates of new genes at the species level, a characteristic shared by both duplicated and de novo genes, contribute to this rapid diversification. nih.gov

Selective Pressures Shaping Brevinin-2N Precursor Evolution

The evolution of the Brevinin-2N precursor, like other antimicrobial peptides, is shaped by selective pressures, primarily the constant arms race between the host and pathogens. nih.gov This interaction drives a process known as diversifying or positive selection, where mutations that result in amino acid changes are favored. youtube.com The goal is to generate novel peptides that can effectively combat evolving microbial threats. nih.gov

Analysis at the codon level allows for the detection of these selective forces by comparing the rates of synonymous (silent) and non-synonymous (amino-acid altering) substitutions. youtube.com In many immune-related genes, including those for AMPs, a higher rate of non-synonymous substitutions is observed, which is a hallmark of positive selection. nih.govyoutube.com This indicates that natural selection is actively promoting diversity in the amino acid sequence of the mature peptide. youtube.com

The different regions of the precursor are subject to different selective pressures. The signal peptide and the acidic spacer region are generally more conserved, a phenomenon known as purifying selection, because their primary functions in protein processing and transport are critical and tolerate little change. nih.govuol.de In contrast, the region encoding the mature antimicrobial peptide is often under strong positive selection, leading to hypervariability in its sequence. nih.govnih.gov This rapid evolution of the mature peptide domain allows frogs to generate a vast array of antibiotics, providing maximum protection against infectious microbes and minimizing the development of resistance. nih.gov

Adaptive Evolution of Brevinin-2N Precursor Regions

The tripartite structure of the Brevinin-2N precursor—comprising a signal peptide, an acidic spacer (propeptide), and the mature peptide—undergoes adaptive evolution in its different regions. nih.govresearchgate.net

Signal Peptide: The signal peptide is crucial for directing the precursor through the secretory pathway. This region is typically highly conserved among different AMP families within ranid frogs, suggesting strong functional constraints and purifying selection. nih.gov However, broader comparisons across different amphibian lineages reveal distinct motifs, indicating some level of convergent evolution. researchgate.net

Acidic Spacer (Propeptide): This intervening region is enriched with acidic residues like aspartic and glutamic acid. nih.gov Its primary role is thought to be to keep the mature peptide in an inactive state during storage within the granular glands. uol.de While the spacer region shows considerable variation between different AMP families, it is generally conserved among the members of a single family in different species. nih.gov

Mature Peptide Region: This C-terminal region is where the most significant adaptive evolution occurs. nih.gov It is characterized by sequence hyper-variability, driven by positive selection to generate a diverse arsenal of antimicrobial molecules. nih.govnih.gov This hypermutation is likely a key adaptive strategy, enabling frogs to respond to a changing microbial environment. nih.govresearchgate.net The C-terminal disulfide bridge in brevinin-2 peptides is also more heterogeneous in length compared to brevinin-1 peptides, adding another layer of variability. uol.de

The table below summarizes the evolutionary pressures on the different regions of the Brevinin-2N precursor.

Precursor RegionPrimary FunctionDominant Selective PressureEvolutionary Outcome
Signal Peptide Secretory pathway targetingPurifying SelectionHigh sequence conservation within family
Acidic Spacer Inactivation of mature peptidePurifying SelectionConserved within family, variable between families
Mature Peptide Antimicrobial activityPositive (Diversifying) SelectionHypervariability of amino acid sequence

Comparative Analysis with Other Amphibian Peptide Precursors

The precursor structure of Brevinin-2N shares a common organizational theme with many other amphibian antimicrobial peptide precursors. nih.gov This typical structure includes a highly conserved N-terminal signal peptide, a variable acidic spacer region, and a hypervariable C-terminal domain that encodes the mature peptide. nih.govuol.de This tripartite organization is found across numerous AMP families in ranid frogs, including esculentins, japonicins, nigrocins, palustrins, ranalexins, and temporins. nih.gov

Despite this shared architecture, there are key differences:

Sequence Homology: While the signal peptides are often conserved enough to suggest a common origin for many ranid and even hylid AMPs, the sequences of the acidic spacers and mature peptides show significant divergence between families. nih.govnih.gov For example, the precursor for brevinin-2 shows structural similarities to that of ranatuerin-2, but is distinct from precursors of the temporin or dermaseptin (B158304) families. nih.govuol.de

Mature Peptide Length: The length of the mature peptide is a distinguishing feature. Brevinin-2 peptides are around 33-34 amino acids, whereas temporins are much shorter (8-17 amino acids), and brevinin-1 peptides are intermediate at about 24 amino acids. nih.govnih.govresearchgate.net

Evolutionary Origin: Phylogenetic analysis suggests that many of these peptide families in ranid and hylid frogs arose from a common ancestral gene that existed around 150 million years ago. nih.govresearchgate.net The diversification into distinct families like brevinins, temporins, and dermaseptins is the result of gene duplication and subsequent accelerated evolution of the mature peptide domain. nih.gov

The table below provides a comparative overview of Brevinin-2N precursors and other selected amphibian peptide precursors.

FeatureBrevinin-2 PrecursorTemporin PrecursorDermaseptin Precursor
Typical Mature Peptide Length 33-34 amino acids researchgate.net8-17 amino acids nih.gov~28-34 amino acids
Precursor Structure Signal peptide - Acidic spacer - Mature peptide nih.govSignal peptide - Acidic spacer - Mature peptide nih.govSignal peptide - Acidic spacer - Mature peptide nih.gov
Signal Peptide Conserved within ranids nih.govConserved within ranids nih.govConserved within hylids nih.gov
Mature Peptide Evolution Hypervariable; positive selection nih.govnih.govHypervariable; positive selection nih.govHypervariable; positive selection nih.gov
Shared Ancestry Derived from common preprodermaseptin-like ancestor nih.govDerived from common preprodermaseptin-like ancestor nih.govRepresents the ancestral family in South American hylids nih.gov

Advanced Methodologies for Brevinin 2n Protein Precursor Research

Transcriptomic and Proteomic Profiling of Precursor Expression

Investigating the expression of the Brevinin-2N precursor is foundational to understanding its role in the amphibian innate immune system. researchgate.net A powerful approach involves the integrated use of transcriptomics and proteomics to correlate gene expression with protein production. nih.govnih.govgmo-qpcr-analysis.infomdpi.com

Transcriptomics: High-throughput RNA sequencing (RNA-Seq) of amphibian skin tissue allows for a comprehensive analysis of the transcriptome. nih.govresearchgate.net This technique can identify and quantify the mRNA transcripts encoding the Brevinin-2N precursor. nih.gov By comparing transcriptomes from different species or under different conditions (e.g., pathogen exposure), researchers can gain insights into the regulation of precursor gene expression. nih.govbohrium.com De novo transcriptome assembly is particularly useful for non-model organisms, like many frog species, for which a reference genome may not be available. nih.govresearchgate.net

Proteomics: Complementing transcriptomics, proteomics directly analyzes the proteins present in a sample. nih.gov For Brevinin-2N research, this typically involves analyzing the complex mixture of proteins and peptides in amphibian skin secretions. nih.govresearchgate.netoleksandraoskyrko.com Mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), are used to identify the Brevinin-2N precursor protein itself, as well as the mature peptides that are cleaved from it. nih.govresearchgate.net This provides direct evidence of precursor translation and processing. nih.govnih.gov

Integrating these two 'omics' approaches provides a more complete understanding than either method alone. nih.govgmo-qpcr-analysis.infomdpi.com It allows researchers to study the relationship between mRNA abundance and protein levels, offering clues about post-transcriptional and translational regulation. mdpi.com

Table 1: Key 'Omics' Technologies for Precursor Expression Profiling

Technology Application in Brevinin-2N Research Key Insights
RNA-Sequencing (RNA-Seq) Identification and quantification of Brevinin-2N precursor mRNA transcripts in amphibian skin. nih.govresearchgate.net Reveals gene expression levels, identifies alternative splice variants, and provides the coding sequence for the precursor. gmo-qpcr-analysis.info
Proteomics (e.g., LC-MS/MS) Identification and quantification of the Brevinin-2N precursor protein and its processed peptide products in skin secretions. nih.govresearchgate.net Confirms translation of the precursor gene and reveals the array of mature peptides generated. nih.gov
Integrated 'Omics' Analysis Correlating mRNA expression data with protein abundance data. nih.govmdpi.com Provides a holistic view of gene regulation from transcription to protein function and identifies potential points of post-transcriptional control. mdpi.com

Gene Editing and Functional Knockout Models for Precursor Function Elucidation

To definitively determine the biological function of the Brevinin-2N precursor, researchers can employ advanced gene-editing technologies to create functional knockout models. azolifesciences.com The CRISPR-Cas9 system has emerged as a highly efficient tool for this purpose in a variety of organisms, including amphibians like Xenopus. nih.govspringernature.comnih.gov

The methodology involves designing a specific single guide RNA (sgRNA) that directs the Cas9 endonuclease to the genomic locus of the Brevinin-2N precursor gene. nih.gov The Cas9 protein then creates a double-strand break in the DNA. nih.gov When the cell's natural repair machinery, often non-homologous end joining, repairs this break, it frequently introduces small insertions or deletions (indels). nih.gov These indels can cause a frameshift mutation, leading to a premature stop codon and the production of a non-functional, or "knocked out," protein. nih.gov

By creating and studying amphibian models that lack a functional Brevinin-2N precursor, scientists can observe the resulting phenotype. nih.govspringernature.com For instance, researchers could assess the knockout animal's susceptibility to various pathogens compared to wild-type controls. This would provide direct evidence for the precursor's specific role in the innate immune defense system. amphibians.org Such models are invaluable for moving beyond correlation to establish causation in gene function. azolifesciences.comnih.gov

Table 2: Workflow for Generating a Brevinin-2N Precursor Knockout Model

Step Description Purpose
1. Target Design Design sgRNAs specific to a critical exon of the Brevinin-2N precursor gene. To ensure the Cas9 enzyme is targeted precisely to the gene of interest. nih.gov
2. Reagent Preparation Synthesize the designed sgRNAs and prepare the Cas9 protein or mRNA. To create the ribonucleoprotein (RNP) complexes or mRNA that will perform the gene editing. springernature.com
3. Microinjection Inject the sgRNA/Cas9 mixture into fertilized amphibian eggs or early-stage embryos (e.g., Xenopus). nih.govnih.gov To introduce the editing machinery into the developing organism so the mutation is present in all or most cells.
4. Phenotypic Analysis Raise the "crispant" animals and analyze their phenotype, such as their ability to resist bacterial infection. researchgate.net To determine the functional consequences of losing the Brevinin-2N precursor.
5. Genotypic Confirmation Sequence the targeted genomic region in the knockout animals. To confirm that the desired mutation was successfully introduced into the Brevinin-2N precursor gene. researchgate.net

Mass Spectrometry-Based Characterization of Precursor Processing Products

Understanding how the full-length Brevinin-2N precursor is transformed into smaller, active peptides is crucial. Mass spectrometry (MS) is the cornerstone technique for characterizing these processing products from the complex peptidome of amphibian skin secretions. nih.govresearchgate.netnih.gov

Various MS-based approaches are employed. High-performance liquid chromatography (HPLC) is first used to separate the peptides in the crude skin secretion. nih.gov The separated fractions are then analyzed by MS. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods. acs.org

Tandem mass spectrometry (MS/MS) is essential for determining the exact amino acid sequence of the peptides. springernature.com In this process, a specific peptide ion is selected, fragmented, and the masses of the resulting fragments are measured. This fragmentation pattern allows for de novo sequencing, revealing the precise primary structure of the mature peptides derived from the Brevinin-2N precursor. nih.govspringernature.com This approach has revealed that some peptides are stored as longer molecules and are cleaved only after secretion. acs.org By identifying the full suite of peptides, researchers can map the cleavage sites on the precursor, inferring the types of proteases involved in its processing. nih.govresearchgate.net

Table 3: Mass Spectrometry Techniques for Analyzing Precursor Products

Technique Description Application to Brevinin-2N Research
HPLC Separates peptides in a complex mixture based on physicochemical properties (e.g., hydrophobicity). nih.gov Initial purification of peptides from crude amphibian skin secretions before MS analysis.
MALDI-TOF MS A soft ionization technique that determines the molecular weights of peptides with high accuracy. nih.gov Rapidly profiles the molecular masses present in a secretion, identifying the array of potential precursor products.
LC-MS/MS Combines liquid chromatography separation with tandem mass spectrometry for sequencing. nih.govtandfonline.com Provides definitive identification and de novo sequencing of the mature peptides cleaved from the Brevinin-2N precursor. springernature.com
MALDI Imaging MS Maps the spatial distribution of peptides directly on a thin section of tissue. acs.org Visualizes the location of the precursor and its products within the skin's granular glands, showing storage and secretion patterns. acs.org

Biophysical Techniques for Structural-Functional Analysis of Precursor and Peptides

The antimicrobial activity of the peptides derived from the Brevinin-2N precursor is intimately linked to their three-dimensional structure, particularly when interacting with microbial membranes. scilit.com Biophysical techniques are essential for elucidating these structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the high-resolution 3D structure of peptides in different environments. uzh.ch Studies on Brevinin family peptides have used NMR to show that while they may be unstructured (random coil) in aqueous solution, they adopt a distinct amphipathic α-helical conformation in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or lipid micelles. scilit.comnih.gov This amphipathic structure, with one polar and one nonpolar face, is critical for inserting into and disrupting the lipid bilayer of bacterial membranes. scilit.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid method for assessing the secondary structure of peptides. scilit.com It can quickly determine the percentage of α-helix, β-sheet, or random coil in a peptide sample under various conditions (e.g., different solvents, temperatures, or in the presence of lipids). scilit.com CD studies have consistently confirmed that Brevinin peptides undergo a conformational change to a more helical structure in hydrophobic environments, which supports the findings from NMR. scilit.com

Table 4: Biophysical Techniques for Structural Analysis

Technique Principle Information Gained for Brevinin-2N Peptides
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to determine atomic positions and distances. uzh.chnih.gov Provides a detailed 3D atomic-level structure of the peptide in solution or a membrane-like environment. scilit.comresearchgate.net
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light. scilit.com Reveals the overall secondary structure content (e.g., % α-helix) and how it changes in response to the environment (e.g., binding to a membrane). scilit.com

Recombinant Expression Systems for Brevinin-2N Precursor and Peptide Study

Obtaining large quantities of the Brevinin-2N precursor or its derived peptides is essential for thorough functional and structural analysis. nih.gov Isolation from natural sources yields very small amounts, and chemical synthesis can be expensive and difficult for longer peptides. researchgate.netremedypublications.com Recombinant expression in microbial hosts like Escherichia coli offers a cost-effective and scalable solution. nih.govresearchgate.netremedypublications.com

Because antimicrobial peptides can be toxic to the host cells used for production, a common and effective strategy is to express them as a fusion protein. researchgate.netnih.gov The gene for the Brevinin-2N peptide is cloned into an expression vector (e.g., pET32a) and fused to the gene of a larger, soluble protein, such as thioredoxin (Trx). nih.govnih.gov This fusion construct masks the peptide's toxicity and can also prevent its degradation by host proteases. researchgate.netnih.gov

The fusion protein is overexpressed in E. coli, often accumulating in soluble form or as inclusion bodies. nih.gov It can then be purified from the cell lysate using affinity chromatography (e.g., Ni²⁺-chelating chromatography for His-tagged proteins). nih.gov Following purification, the fusion partner is cleaved off using a specific protease (e.g., Factor Xa) to release the mature, active Brevinin peptide, which can be purified to homogeneity. nih.gov This method has been successfully used to produce functional Brevinin-2GU and Brevinin-2R. nih.govnih.gov

Table 5: Recombinant Expression of Brevinin-2N Peptides

Component Example Function
Host System Escherichia coli (e.g., BL21(DE3) strain) researchgate.net Serves as the cellular factory for protein production.
Expression Vector pET32a(+) nih.govnih.gov A plasmid containing the necessary genetic elements (promoter, tags, etc.) to drive high-level protein expression.
Fusion Partner Thioredoxin (Trx) nih.govnih.gov A carrier protein that enhances solubility, prevents host toxicity, and protects the peptide from degradation. nih.govnih.gov
Purification Tag Polyhistidine-tag (His-tag) Allows for simple, one-step purification of the fusion protein via affinity chromatography. nih.gov
Cleavage Method Factor Xa Protease nih.gov A specific enzyme that cuts at a recognition site between the fusion partner and the Brevinin peptide, releasing the desired product.

Research Prospects and Biotechnological Relevance of Brevinin 2n Protein Precursor

Insights into Peptide Biosynthesis Engineering

The biosynthesis of Brevinin-2 (B1175259) peptides is a multi-step process that begins with the translation of a precursor protein. This precursor typically has a tripartite structure consisting of a signal peptide, an acidic propeptide (also known as the spacer peptide), and the C-terminal mature peptide. nih.govmdpi.com Analysis of the Brevinin-2N precursor provides a blueprint for peptide biosynthesis engineering, offering opportunities to enhance the production and efficacy of these potent antimicrobial agents.

The signal peptide, a sequence of approximately 22 amino acids, is crucial for directing the precursor protein into the secretory pathway. nih.govnih.gov Understanding the specific sequences and motifs within the Brevinin-2N signal peptide can inform the design of expression systems for the large-scale recombinant production of brevinin peptides and their analogues. By optimizing the signal peptide, researchers can improve the efficiency of peptide secretion from host organisms like E. coli or yeast, a critical step in making these therapeutics economically viable.

The acidic spacer region, rich in negatively charged amino acids, is believed to play a vital role in the proper folding and processing of the mature peptide. It is thought to neutralize the cationic charge of the mature peptide, preventing self-aggregation and premature activity within the host's cells. nih.gov Engineering this acidic propeptide by altering its length or amino acid composition could modulate the release and activation of the mature AMP, offering a mechanism to fine-tune its biological activity. Furthermore, the enzymatic cleavage sites, typically a Lys-Arg (-KR-) motif, located between the acidic spacer and the mature peptide, are essential for the final release of the active AMP. nih.gov Modifying these cleavage sites can influence the rate and specificity of peptide maturation, providing another layer of control in a biosynthetic context.

By dissecting the components of the Brevinin-2N precursor, scientists can gain valuable insights into the natural machinery of AMP production. This knowledge is instrumental in designing robust and efficient biotechnological platforms for the synthesis of not only brevinin peptides but also a wide array of other peptide-based therapeutics.

Precursor-Guided Discovery of Novel Bioactive Peptides

The genetic blueprint for brevinin peptides, encoded within their precursor cDNAs, is a treasure trove for the discovery of novel bioactive molecules. The use of molecular cloning techniques, particularly "shotgun" cloning, to isolate and sequence these precursor-encoding cDNAs from amphibian skin has become a powerful strategy for identifying new AMPs. nih.gov This approach bypasses the often-laborious process of purifying peptides directly from skin secretions and allows for the deduction of the mature peptide's amino acid sequence from the precursor's open reading frame. nih.gov

The analysis of precursor sequences from various amphibian species has revealed a high degree of sequence diversity, particularly within the mature peptide region. This natural library of sequences provides a rich source of novel peptide candidates with potentially unique antimicrobial spectrums and potencies. For instance, the comparison of precursor sequences of Brevinin-1 (B586460) and Brevinin-2 from different frog species has highlighted variations that can be correlated with their biological activities. nih.gov

This precursor-guided discovery process is not limited to identifying naturally occurring peptides. The precursor structure can also inspire the design of novel peptide analogues. By understanding the conserved and variable regions within a family of precursors, researchers can strategically modify the mature peptide sequence to enhance its properties. This can involve amino acid substitutions to increase cationicity, amphipathicity, or to introduce specific structural motifs. The information gleaned from precursor analysis provides a rational basis for these modifications, increasing the probability of designing peptides with improved therapeutic potential. mdpi.com

The following table illustrates the concept of precursor-guided discovery by showing how different mature peptides can be identified from their precursor sequences:

Precursor NameMature Peptide SequenceSource Organism
Brevinin-2GHkGLLDSLKGFAATAGKGVLQSLLSTASCKLAKTCSylvirana guentheri nih.gov
Brevinin-2RKLKNFAKGVAQSLLNKASCKLSGQCRana ridibunda nih.gov
Brevinin-1PLbFLPLLAGLAANFLPKIFCKITRKCLithobates palustris mdpi.com

This table is for illustrative purposes and showcases different brevinin family peptides to demonstrate the concept.

Understanding Resistance Mechanisms Through Precursor Analysis

While the direct analysis of the Brevinin-2N precursor to understand antimicrobial resistance is an emerging area, the study of AMPs in the context of resistance provides a framework for how precursor analysis could be pivotal. Bacteria develop resistance to conventional antibiotics through specific mechanisms like target mutation or enzymatic inactivation. AMPs, including brevinins, often circumvent these mechanisms by targeting the bacterial membrane, a more fundamental and less mutable component. nih.govyoutube.com

Analysis of the Brevinin-2N precursor can offer insights into the evolutionary arms race between the host and microbes. Variations in the precursor sequences across different species or populations may reflect adaptations to different microbial environments and resistance pressures. By correlating these precursor variations with the antimicrobial efficacy of the resulting mature peptides against resistant strains, researchers can identify key structural features that are crucial for overcoming resistance.

For example, if certain precursor variants consistently yield mature peptides with high activity against methicillin-resistant Staphylococcus aureus (MRSA), analysis of these precursors could reveal specific amino acid substitutions or structural motifs in the mature peptide region that are key to this efficacy. This information is invaluable for designing new peptides that can effectively combat drug-resistant pathogens.

Furthermore, the acidic propeptide region of the precursor could also play an indirect role. The efficiency of processing and secretion of AMPs can influence the concentration of the peptide at the site of infection, which is a critical factor in overcoming resistance. Inefficient precursor processing could lead to sub-lethal concentrations of the AMP, potentially promoting the development of resistance. Understanding the role of the precursor in ensuring a robust antimicrobial defense can therefore inform strategies to maintain the effectiveness of these peptides.

Future Directions in Peptide Design Inspired by Brevinin-2N Precursor Structure and Processing

The structure and processing of the Brevinin-2N precursor provide a rich source of inspiration for the rational design of next-generation peptide therapeutics with enhanced efficacy and safety profiles.

One of the most significant structural features of many brevinin peptides is the C-terminal "Rana box," a disulfide-bridged cyclic heptapeptide (B1575542). nih.govmdpi.com While initially thought to be essential for antimicrobial activity, studies on truncated analogues, guided by precursor analysis, have shown that this domain is often a primary contributor to hemolytic activity (toxicity to red blood cells) rather than a prerequisite for antimicrobial potency. mdpi.com The design of peptides that lack this domain, inspired by the precursor's modularity, has led to the development of analogues with a significantly improved therapeutic index. mdpi.com

The N-terminal region of the mature peptide, as defined by the precursor's cleavage site, is now understood to be the primary determinant of antimicrobial activity. nih.gov Future peptide design can focus on optimizing this region. For example, the introduction of D-amino acids at specific N-terminal positions, a strategy informed by the precursor's structure, has been shown to enhance bactericidal kinetics and further improve selectivity. mdpi.com

The processing of the Brevinin-2N precursor also offers design inspiration. The highly conserved enzymatic cleavage sites ensure the precise release of the active peptide. This concept can be adapted to create "pro-drugs" where an engineered peptide is linked to a masking sequence via a cleavage site that is specific to an enzyme present at a target site, such as a tumor or an area of infection. This would allow for the localized activation of the peptide, minimizing systemic toxicity.

The modular nature of the precursor, with its distinct functional domains, encourages a "building block" approach to peptide design. Segments from different brevinin precursors could be combined to create chimeric peptides with novel properties. For instance, the N-terminal domain of a highly potent brevinin could be fused with the less toxic C-terminal domain of another, guided by the structural insights gained from precursor analysis.

Unexplored Biological Activities of Precursor Fragments and Intermediate Forms

While the primary focus of brevinin research has been on the mature antimicrobial peptide, the other fragments generated during precursor processing—the signal peptide and the acidic propeptide—as well as any intermediate forms, represent a largely unexplored area of biological activity.

The signal peptide is typically degraded after directing the precursor to the secretory pathway. However, in some proteins, signal peptides or their fragments have been shown to have biological functions of their own, including acting as signaling molecules. The possibility that the Brevinin-2N signal peptide or its fragments possess as-yet-undiscovered bioactivities warrants investigation.

The acidic propeptide is primarily thought to be a chaperone, ensuring the correct folding and preventing the premature activity of the mature peptide. However, it is possible that this highly charged peptide has other functions after cleavage. For example, it could act as a signaling molecule, an immunomodulator, or even possess its own subtle antimicrobial or synergistic activities. In other systems, propeptides have been found to have roles in modulating the immune response. nih.gov

Furthermore, incompletely processed precursor intermediates may also exist and could have unique biological activities. These intermediates, containing both the acidic propeptide and the mature peptide, might interact with different cellular targets than the mature peptide alone. Their bioactivity could be context-dependent, being activated under specific physiological conditions, such as a change in pH at a site of infection.

The following table summarizes the potential, largely unexplored, functions of the Brevinin-2N precursor fragments:

Precursor Fragment/IntermediateKnown/Hypothesized RoleUnexplored Potential Activities
Signal Peptide Directs protein to secretory pathwaySignaling molecule, immunomodulation
Acidic Propeptide Chaperone, prevents premature activitySignaling, immunomodulation, synergistic antimicrobial activity
Precursor Intermediates Transient forms during processingContext-dependent bioactivity, alternative cellular targets

Investigating the potential biological roles of these "discarded" fragments and intermediate forms could open up new avenues for drug discovery and provide a more complete picture of the sophisticated chemical defense system of amphibians.

Q & A

Q. What systematic review strategies can reconcile conflicting literature on Brevinin-2N’s therapeutic potential?

  • Methodological Answer : Conduct a PRISMA-guided meta-analysis to aggregate data on efficacy, toxicity, and mechanistic studies. Use PICO frameworks to define inclusion criteria (e.g., Population: microbial strains; Intervention: Brevinin-2N analogs). Assess bias via ROBINS-I tools and perform subgroup analyses to identify sources of heterogeneity (e.g., peptide purity, assay type) .

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